molecular formula C15H18F3NO5 B2718424 (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 2034246-76-7

(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Cat. No. B2718424
CAS RN: 2034246-76-7
M. Wt: 349.306
InChI Key: JELHDRLYBVYNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains an azetidine ring, which is a four-membered cyclic amine, and a trifluoroethoxy group, which is often used in pharmaceuticals to improve stability and lipophilicity . The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups.


Molecular Structure Analysis

The azetidine ring in this compound is likely to impart some degree of strain to the molecule due to its small ring size. The trifluoroethoxy group is likely to be quite electronegative due to the presence of the fluorine atoms, and the trimethoxyphenyl group is likely to contribute to the overall aromaticity of the molecule .

Scientific Research Applications

Catalytic Asymmetric Reactions

Azetidine derivatives have been evaluated for their potential in catalytic asymmetric reactions. For example, enantiopure azetidine compounds have shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. Such asymmetric syntheses are crucial in the production of chiral molecules, which are important in pharmaceuticals and agrochemicals (Wang et al., 2008).

Antioxidant Properties

Compounds structurally related to azetidines, particularly those with trimethoxy phenyl groups, have been synthesized and evaluated for their in vitro antioxidant properties. The introduction of specific substituents on the azetidine ring and associated phenyl groups has shown to enhance antioxidant activity, which could be beneficial in developing therapeutic agents aimed at mitigating oxidative stress (Jaishree et al., 2012).

Synthesis of Fused Nitrogen Heterocycles

Azetidine and related compounds with trifluoromethyl groups have been utilized in the synthesis of various fused nitrogen heterocycles. These heterocycles are important in the development of new pharmaceuticals due to their potential biological activity. The process involves radical cyclization of dihydropyridones, indicating the versatility of azetidine derivatives in complex organic synthesis (Okano et al., 1996).

Bromination Reactions

Bromination studies of compounds with dimethoxy and trimethoxy phenyl groups have led to the isolation of new products with potential applications in further synthetic transformations. The selective O-demethylation observed during these bromination reactions highlights the reactivity of these compounds under different conditions, which could be relevant for the functionalization of (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).

Antimicrobial Activity

Azetidine derivatives have been explored for their antimicrobial activity, with certain modifications to the azetidine core structure showing significant activity against Gram-negative bacteria. This indicates the potential of azetidine-containing compounds in the development of new antimicrobial agents (Woulfe & Miller, 1985).

properties

IUPAC Name

[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(20)19-6-9(7-19)24-8-15(16,17)18/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHDRLYBVYNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

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